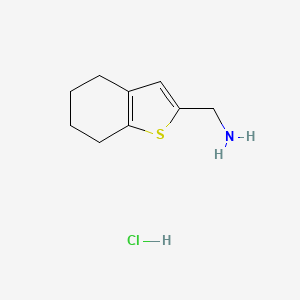

4,5,6,7-Tetrahydro-1-benzothiophen-2-ylmethanamine hydrochloride

描述

4,5,6,7-Tetrahydro-1-benzothiophen-2-ylmethanamine hydrochloride is a useful research compound. Its molecular formula is C9H14ClNS and its molecular weight is 203.73 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

4,5,6,7-Tetrahydro-1-benzothiophen-2-ylmethanamine hydrochloride is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

- Chemical Formula: CHClNS

- Molecular Weight: 203.73 g/mol

- CAS Number: 1172881-86-5

Research indicates that compounds similar to 4,5,6,7-tetrahydro-1-benzothiophen derivatives can interact with various biological targets. The compound is believed to modulate the activity of enzymes involved in metabolic pathways, particularly those related to glucose metabolism. For instance, it has been shown to influence glucose-6-phosphatase activity in various biological systems, which is crucial for glucose homeostasis and energy metabolism .

Antidepressant Effects

One of the notable areas of research involves the potential antidepressant effects of this compound. Studies have suggested that benzothiophene derivatives may exhibit serotonin reuptake inhibition, leading to increased serotonin levels in the brain. This mechanism is similar to that of many conventional antidepressants .

Neuroprotective Properties

In vitro studies have indicated that 4,5,6,7-tetrahydro-1-benzothiophen derivatives may provide neuroprotective effects against oxidative stress. This is particularly relevant in neurodegenerative diseases where oxidative damage plays a significant role. The compound's ability to scavenge free radicals has been documented in several experimental models .

Study on Antidepressant Activity

A study published in the Journal of Medicinal Chemistry evaluated the antidepressant-like effects of various benzothiophene derivatives in rodent models. The results demonstrated that certain derivatives exhibited significant reductions in immobility time in forced swim tests, suggesting potential antidepressant activity .

Neuroprotection in Oxidative Stress Models

Another study focused on the neuroprotective effects of 4,5,6,7-tetrahydro-1-benzothiophen derivatives against hydrogen peroxide-induced cytotoxicity in neuronal cell lines. The findings indicated that treatment with these compounds significantly reduced cell death and preserved mitochondrial function .

Data Summary

科学研究应用

Antimicrobial Activity

Research indicates that compounds related to 4,5,6,7-tetrahydro-1-benzothiophen-2-ylmethanamine hydrochloride exhibit significant antimicrobial properties. These compounds have been shown to inhibit the growth of various bacterial and fungal strains. The mechanism is believed to involve disruption of cell membrane integrity and interference with DNA synthesis, making them potential candidates for developing new antimicrobial agents .

Selective Estrogen Receptor Modulators (SERMs)

The compound is part of a class of benzothiophene derivatives that serve as selective estrogen receptor downregulators. These SERMs have applications in treating estrogen-related disorders such as breast cancer and osteoporosis. The ability to selectively modulate estrogen receptors makes these compounds valuable in therapeutic strategies aimed at minimizing side effects associated with traditional hormone therapies .

Neuropharmacological Research

Studies have suggested that benzothiophene derivatives may have neuroprotective effects. For example, they could potentially be utilized in the treatment of neurodegenerative diseases due to their ability to interact with neurotransmitter systems. This opens avenues for research into their role in conditions like Alzheimer's disease and Parkinson's disease .

Case Study on Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of several benzothiophene derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics, suggesting their potential use as alternative treatments .

Clinical Trials for Estrogen Modulation

Clinical trials involving benzothiophene-based SERMs have shown promising results in managing estrogen-dependent conditions. Participants reported reduced symptoms associated with menopause and lower incidences of adverse effects compared to traditional estrogen therapies .

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes and purification strategies for 4,5,6,7-tetrahydro-1-benzothiophen-2-ylmethanamine hydrochloride?

Methodological Answer:

- Synthesis: Begin with benzothiophene derivatives as precursors. Cyclization of thiophene-containing intermediates under acidic conditions (e.g., HCl) is common. Optimize reaction parameters (temperature: 80–100°C; catalysts: Pd/C or FeCl₃) to enhance yield .

- Purification: Use solid-phase extraction (SPE) with Oasis HLB cartridges (60 mg, 3 cc) for preliminary purification. Condition cartridges with methanol (2 mL) and water (2 mL) before loading the crude product dissolved in a water-methanol mixture (95:5 v/v). Elute with 2 mL methanol .

- Crystallization: Recrystallize from ethanol/water (1:1) to isolate the hydrochloride salt. Monitor purity via HPLC (C18 column, 0.1% formic acid in water/acetonitrile gradient) .

Q. How should researchers characterize the structural and chemical properties of this compound?

Methodological Answer:

- NMR Spectroscopy: Use ¹H/¹³C NMR (400 MHz, D₂O or DMSO-d₆) to confirm the benzothiophene backbone and amine hydrochloride moiety. Compare peaks to PubChem-deposited data for analogous structures .

- Mass Spectrometry: Employ LC-MS (ESI+ mode) with a QTOF analyzer for accurate mass determination. Calibrate using internal standards like BP-3-d5 or triclosan-d3 .

- Elemental Analysis: Validate molecular formula (C₉H₁₄ClNS·HCl) via CHNS/O combustion analysis (deviation <0.3% for theoretical values) .

Q. What protocols ensure compound stability during storage and handling?

Methodological Answer:

- Storage: Store lyophilized powder at –18°C in amber vials under argon to prevent oxidation and hygroscopic degradation . For solutions, use 0.1% formic acid in methanol (stable for 4 weeks at –80°C) .

- Glassware Preparation: Deactivate glassware with 5% dimethyldichlorosilane (DMDCS) in toluene to minimize adsorption losses. Rinse sequentially with toluene (×2) and methanol (×3) before use .

Q. Which analytical techniques are optimal for quantifying this compound in complex matrices?

Methodological Answer:

- Sample Preparation: For biological matrices (e.g., plasma), use protein precipitation with cold acetonitrile (1:3 v/v) followed by SPE (HLB cartridges) .

- Quantification: Apply UPLC-MS/MS (multiple reaction monitoring) with transitions m/z 218.1 → 154.0 (quantifier) and 218.1 → 121.0 (qualifier). Use deuterated analogs (e.g., BP-3-d5) as internal standards .

Advanced Research Questions

Q. How can researchers design experiments to elucidate the compound’s mechanism of action in neurological systems?

Methodological Answer:

- Target Identification: Perform affinity chromatography using immobilized compound to pull down binding proteins from brain homogenates. Validate hits via Western blot or SILAC-based proteomics .

- Functional Assays: Use patch-clamp electrophysiology on neuronal cells to assess ion channel modulation. Pair with calcium imaging (Fluo-4 AM dye) to monitor intracellular signaling .

Q. What strategies resolve contradictions in reported biological activity data?

Methodological Answer:

- Purity Verification: Re-analyze batches via HPLC (≥95% purity) and ICP-MS (metal contamination <1 ppm) .

- Experimental Replication: Standardize protocols (e.g., cell lines, incubation times) across labs. Use blinded analyses to minimize bias .

- Meta-Analysis: Apply statistical tools (e.g., Forest plots) to compare literature data, accounting for variables like solvent (DMSO vs. saline) .

Q. How should in vitro and in vivo models be optimized for toxicity studies?

Methodological Answer:

- In Vitro: Use primary neuronal cultures (rat cortical neurons) exposed to 1–100 μM compound for 24–72 hours. Assess viability via MTT assay and apoptosis via caspase-3/7 activation .

- In Vivo: Administer intraperitoneally (1–10 mg/kg) in C57BL/6 mice. Collect plasma/brain tissue at 0.5–24 h post-dose for pharmacokinetic profiling (LC-MS/MS) .

Q. What advanced computational methods support structure-activity relationship (SAR) studies?

Methodological Answer:

- Docking Simulations: Use AutoDock Vina to model interactions with serotonin receptors (e.g., 5-HT₁A). Refine poses with molecular dynamics (GROMACS, 50 ns trajectories) .

- QSAR Modeling: Train models (Random Forest, SVM) on PubChem bioassay data (CID: DTXSID20519508 analogs) to predict metabolic stability .

属性

IUPAC Name |

4,5,6,7-tetrahydro-1-benzothiophen-2-ylmethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NS.ClH/c10-6-8-5-7-3-1-2-4-9(7)11-8;/h5H,1-4,6,10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTVSPLXADCZCEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C=C(S2)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。